
N-Methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carbothioamide is a chemical compound with the molecular formula C₁₀H₁₄N₂S This compound belongs to the class of naphthyridines, which are heterocyclic aromatic compounds containing a naphthyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carbothioamide typically involves the reaction of 3,4-dihydro-1,8-naphthyridine with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
N-Methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-Methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.
類似化合物との比較
Similar Compounds
3,4-Dihydro-1,8-naphthyridine: The parent compound without the N-methyl and thiocarbonyl groups.
N-Methyl-1,8-naphthyridine: Lacks the dihydro and thiocarbonyl groups.
1,8-Naphthyridine-1(2H)-carbothioamide: Lacks the N-methyl group.
Uniqueness
N-Methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the N-methyl and thiocarbonyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
60782-40-3 |
|---|---|
分子式 |
C10H13N3S |
分子量 |
207.30 g/mol |
IUPAC名 |
N-methyl-3,4-dihydro-2H-1,8-naphthyridine-1-carbothioamide |
InChI |
InChI=1S/C10H13N3S/c1-11-10(14)13-7-3-5-8-4-2-6-12-9(8)13/h2,4,6H,3,5,7H2,1H3,(H,11,14) |
InChIキー |
CTWPCARGUZNRDC-UHFFFAOYSA-N |
正規SMILES |
CNC(=S)N1CCCC2=C1N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


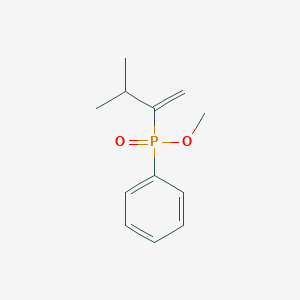
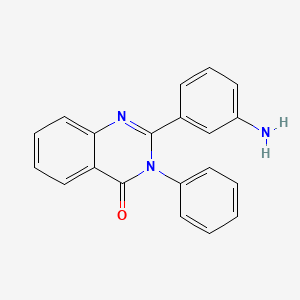
![Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615452.png)
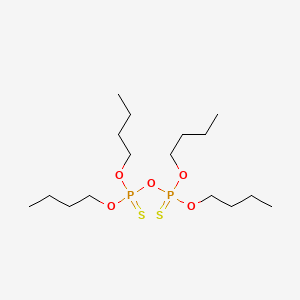
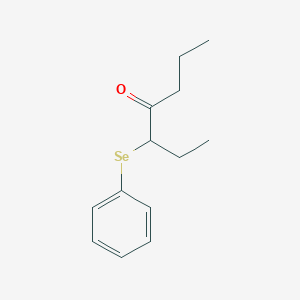
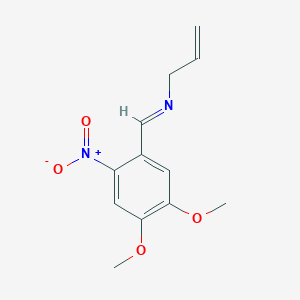
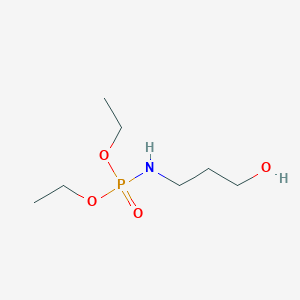
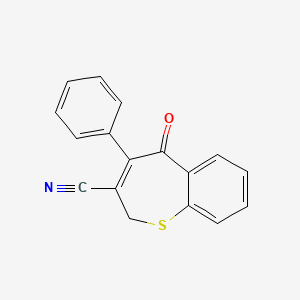
![5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole](/img/structure/B14615497.png)
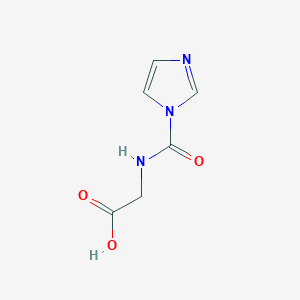
![3-Phenylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14615505.png)
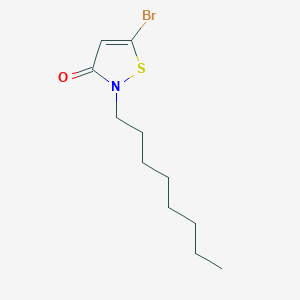
![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14615519.png)
![2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-](/img/structure/B14615526.png)
